An In-depth Technical Guide to the Core Properties of D-(+)-Glucono-1,5-lactone
An In-depth Technical Guide to the Core Properties of D-(+)-Glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties of D-(+)-Glucono-1,5-lactone (GDL), a naturally occurring cyclic ester of D-gluconic acid. This document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes its interactions in biochemical pathways, serving as an essential resource for professionals in research and development.
Chemical and Physical Properties
D-(+)-Glucono-1,5-lactone, also known as gluconolactone, is a white, crystalline, and virtually odorless powder.[1] It is the 1,5-intramolecular ester of D-gluconic acid and is widely used in the food, cosmetic, and pharmaceutical industries.[2]
Table 1: General and Physical Properties of D-(+)-Glucono-1,5-lactone
| Property | Value |
| Chemical Name | D-Glucono-1,5-lactone |
| Synonyms | Glucono delta-lactone (GDL), Gluconolactone, D-Gluconic acid δ-lactone |
| CAS Number | 90-80-2 |
| Molecular Formula | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 150-160 °C (decomposes)[2][3][4] |
| Taste | Initially sweet, followed by a mild acidic taste[5] |
| Specific Optical Rotation | [α]²⁰/D: +61.7° (c=1 in water, initial)[5] Mutarotatory, changes to +6.2° upon hydrolysis[6] |
| pH (1% aqueous solution) | Initially ~3.6, dropping to ~2.5 within 2 hours as hydrolysis proceeds[5][6] |
| Bulk Density | ~750 kg/m ³[4] |
Table 2: Solubility Profile of D-(+)-Glucono-1,5-lactone
| Solvent | Solubility |
| Water | Freely soluble; 59 g/100 mL at 20°C[5] |
| Ethanol (B145695) | Sparingly soluble; ~1 g/100 g[5] |
| Diethyl Ether | Insoluble[5] |
Chemical Behavior: The Hydrolysis of GDL
The most critical chemical property of GDL is its hydrolysis in aqueous solutions. Upon dissolution in water, GDL, which is a neutral cyclic ester, slowly and progressively hydrolyzes to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[2] This reaction results in a gradual decrease in the solution's pH. The rate of this hydrolysis is influenced by temperature and pH, accelerating at higher temperatures and pH levels.[7]
This slow acidification is a key feature exploited in many of its applications, such as a leavening agent in baking and a controlled acidulant in dairy products.
Experimental Protocols
This section provides detailed methodologies for determining the core properties of GDL.
3.1. Melting Point Determination (USP <741> Method)
This protocol follows the principles outlined in the U.S. Pharmacopeia for Class Ia apparatus.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).
-
Sample Preparation:
-
Ensure the GDL sample is completely dry.
-
Place a small amount of the crystalline powder on a clean, dry watch glass.
-
Load a capillary tube (sealed at one end) by pressing the open end into the sample until a small amount of powder enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2.5–3.5 mm is achieved.[8]
-
-
Procedure:
-
Calibrate the apparatus using appropriate USP melting point reference standards.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
If the approximate melting point is known (around 155°C), heat the block rapidly to about 5°C below the expected onset of melting.[8]
-
Reduce the heating rate to approximately 1°C per minute.
-
Record the temperature at which the substance begins to collapse or the first droplet of liquid appears (onset point).
-
Continue heating at the same rate and record the temperature at which the sample is completely molten (clear point).
-
The melting range is the interval between the onset and clear points. For GDL, decomposition is typically observed.
-
3.2. Solubility Determination (Shake-Flask Method)
This is the standard method for determining equilibrium solubility, as described in USP <1236>.[9][10]
-
Materials: GDL powder, selected solvent (e.g., purified water, ethanol), flasks with stoppers, thermostatically controlled shaker bath, analytical balance, filtration system (e.g., syringe filters, 0.45 µm), and a suitable quantitative analysis method (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
Add an excess amount of GDL powder to a known volume of the solvent in a flask. The excess solid is crucial to ensure saturation is reached.
-
Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C).
-
Agitate the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established by preliminary experiments ensuring the concentration does not change over subsequent time points.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the sample to remove any undissolved solids.
-
Quantitatively analyze the concentration of GDL in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.
-
3.3. Hydrolysis Rate Constant Determination (pH-Stat Method)
This method allows for the kinetic study of GDL hydrolysis by maintaining a constant pH and measuring the rate of base consumption required to neutralize the gluconic acid formed.[1]
-
Apparatus: pH-stat system (including a pH meter, controller, and automated burette), thermostated reaction vessel, and a stirrer.
-
Reagents: GDL powder, deionized water, and a standardized solution of NaOH (e.g., 0.1 M).
-
Procedure:
-
Set the reaction vessel in a water bath to maintain a constant temperature (e.g., 25°C).
-
Add a known volume of deionized water to the vessel and begin stirring. Deaerate the solution with nitrogen to prevent CO₂ absorption.
-
Calibrate the pH electrode and set the pH-stat to the desired pH value (e.g., 7.0).
-
Dissolve a precisely weighed amount of GDL in the water to achieve a known initial concentration (e.g., 0.01 M).
-
Start the pH-stat titration. As GDL hydrolyzes to gluconic acid, the pH will drop. The instrument will automatically add NaOH from the burette to maintain the set pH.
-
Record the volume of NaOH added as a function of time.
-
The rate of reaction can be determined from the rate of titrant addition. Since the hydrolysis of the lactone is a first-order reaction, the rate constant (k) can be calculated from the data.
-
3.4. Specific Optical Rotation Determination
This protocol measures the change in the angle of plane-polarized light as it passes through a solution of GDL, a characteristic property of chiral molecules.
-
Apparatus: A calibrated polarimeter with a sodium lamp (D-line, 589.3 nm) and a thermostated sample cell (typically 1 dm in length).
-
Procedure:
-
Prepare a solution of GDL in water at a precise concentration (c), for example, 1 g per 100 mL (c = 0.01 g/mL).
-
Maintain the solution and the polarimeter cell at a constant temperature (t), typically 20°C or 25°C.[11]
-
First, calibrate the polarimeter by filling the cell with the pure solvent (water) and setting the reading to zero.
-
Rinse and fill the cell with the GDL solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed angle of rotation (α). Take multiple readings and average them.
-
The specific rotation [α] is calculated using Biot's law: [α]ᵗλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL
-
-
To observe mutarotation, take readings immediately after preparing the solution and at subsequent time intervals until a stable reading is achieved.
-
Biochemical Pathways and Mechanisms of Action
GDL and its hydrolyzed form, gluconic acid, participate in and influence several biochemical pathways.
4.1. Inhibition of β-Glucosidase
D-(+)-Glucono-1,5-lactone is a well-known competitive inhibitor of β-glucosidases.[12] These enzymes catalyze the hydrolysis of β-glycosidic bonds. GDL's structure, particularly its half-chair conformation, mimics the transition state of the natural substrate (a glucoside) during the enzymatic reaction.[12] By binding to the enzyme's active site, GDL prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. This inhibitory effect is significant in fields like biofuel research, where β-glucosidase activity is crucial for cellulose (B213188) degradation.
4.2. Metabolism in Saccharomyces
In certain yeasts, such as Saccharomyces bulderi, GDL can be metabolized through a novel anaerobic pathway that involves both glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[13][14] This pathway is distinct from the typical metabolism of glucose. GDL is first reduced to glucose, which then enters the central carbon metabolism. A portion of this glucose is funneled through the PPP to generate NADPH, which is required for the initial reduction of GDL, creating a cyclic dependency. The remaining glucose is metabolized via glycolysis to produce ethanol and CO₂.[13][15]
References
- 1. scispace.com [scispace.com]
- 2. usbio.net [usbio.net]
- 3. Gluconolactone USP testing specifications meets 90-80-2 [sigmaaldrich.com]
- 4. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 5. Gluconolactone [drugfuture.com]
- 6. echemi.com [echemi.com]
- 7. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thinksrs.com [thinksrs.com]
- 9. biorelevant.com [biorelevant.com]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. digicollections.net [digicollections.net]
- 12. recursosbioquimica.es [recursosbioquimica.es]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
